![molecular formula C19H21ClN4O2 B2394999 2-((4-(((Tetrahydrofuran-2-yl)methyl)amino)quinazolin-2-yl)amino)phenol hydrochloride CAS No. 1052520-48-5](/img/structure/B2394999.png)
2-((4-(((Tetrahydrofuran-2-yl)methyl)amino)quinazolin-2-yl)amino)phenol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-((4-(((Tetrahydrofuran-2-yl)methyl)amino)quinazolin-2-yl)amino)phenol hydrochloride” is a chemical compound with the molecular formula C19H21ClN4O2 . It belongs to the class of quinazolines, which are heterocyclic compounds that have a wide spectrum of biological properties, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .
Molecular Structure Analysis
The molecular structure of this compound involves a quinazoline core, which is a bicyclic system consisting of two fused six-membered aromatic rings, a benzene ring, and a pyrimidine ring. Attached to this core is a tetrahydrofuran-2-ylmethylamino group and a phenol group .Scientific Research Applications
Interconversion of Copper Complexes
Research has explored the reversible inter-conversion of copper(II) dimers bearing phenolate-based ligands into their monomers. These complexes, synthesized using ligands similar in structure to the compound , have shown moderate antiferromagnetic coupling and potential implications for understanding molecular magnetic properties and designing magnetic materials (Agarwal et al., 2021).
Anticonvulsant Properties
Some novel 2-(substituted)-3-{[substituted]amino}quinazolin-4(3H)-one compounds have been designed, synthesized, and evaluated for anticonvulsant activity using models like the 6 Hz psychomotor seizure test. These compounds, related in structure to the query compound, have shown promising results in computational and docking studies, suggesting potential applications in the treatment of epilepsy (Kumar et al., 2011).
Synthetic Routes to Quinazoline Derivatives
Studies have developed new synthetic routes to 4-phenylquinazoline derivatives from hydroxyglycines, showing high yields under mild conditions. These methods provide valuable insights into the synthesis of complex quinazoline derivatives, which could have various applications in medicinal chemistry and drug development (Hoefnagel et al., 1993).
Water-Soluble Quinazolin-4-One Analogues
Research on quinazolin-4-one antitumor agents has led to the synthesis of more water-soluble analogues with enhanced cytotoxicity and unique biochemical characteristics, such as delayed, non-phase specific cell-cycle arrest. This work demonstrates the potential for developing more effective antitumor compounds based on quinazoline structures (Bavetsias et al., 2002).
Future Directions
Quinazolines and their derivatives, including “2-((4-(((Tetrahydrofuran-2-yl)methyl)amino)quinazolin-2-yl)amino)phenol hydrochloride”, continue to be a focus of research due to their wide range of biological activities. Future research may focus on developing new synthesis methods, exploring additional biological activities, and optimizing their properties for therapeutic applications .
properties
IUPAC Name |
2-[[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]amino]phenol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2.ClH/c24-17-10-4-3-9-16(17)22-19-21-15-8-2-1-7-14(15)18(23-19)20-12-13-6-5-11-25-13;/h1-4,7-10,13,24H,5-6,11-12H2,(H2,20,21,22,23);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPXNOCCZDJFIRP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=NC(=NC3=CC=CC=C32)NC4=CC=CC=C4O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.